3-Acetonylcyclohexanone

Description

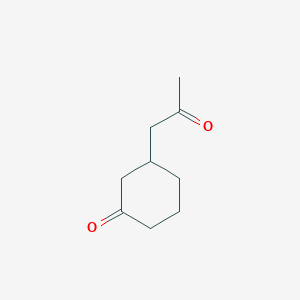

Contextualization within Ketone Chemistry and Cyclohexanone (B45756) Derivatives

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org Their reactivity is largely dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. 3-Acetonylcyclohexanone belongs to the sub-class of cyclic ketones, specifically cyclohexanone derivatives. ontosight.aiontosight.ai The core structure consists of a six-membered ring with a ketone functional group, and an acetonyl group (-CH2COCH3) attached at the third carbon position. nih.gov This substitution pattern gives the compound its distinct physical and chemical properties. ontosight.ai

The presence of two ketone functionalities, one within the cyclohexane (B81311) ring and one in the side chain, classifies this compound as a 1,5-diketone. This arrangement allows for a variety of intramolecular reactions and makes it a prime candidate for the construction of bicyclic and heterocyclic systems.

Historical Perspective on Academic Investigations of this compound and Related Keto-compounds

The study of ketones and their derivatives has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. The synthesis of α-keto acids, for example, dates back to 1881. mdpi.com While specific early research on this compound is not extensively documented in readily available literature, its synthesis and reactions are rooted in well-established principles of ketone chemistry. For instance, a 1977 paper in The Journal of Organic Chemistry mentions the synthesis of 2-acetonylcyclohexanone. dss.go.th

The broader field of cyclohexanone chemistry has been a subject of intense research, with a focus on their use as precursors for a wide range of valuable compounds, including pharmaceuticals and agrochemicals. ontosight.aimetu.edu.tr Research into the synthesis of substituted cyclohexanone derivatives continues to be an active area, driven by the need for novel molecular architectures. researchgate.net

Significance of this compound as a Scaffold in Synthetic Organic Chemistry

The true significance of this compound lies in its utility as a versatile building block in organic synthesis. rsc.orgnih.gov The presence of two carbonyl groups and multiple acidic α-hydrogens provides several reaction sites, allowing for a diverse range of chemical transformations.

One notable application is in the synthesis of heterocyclic compounds. For example, allylated cyclohexanone derivatives can be transformed into benzofuran (B130515) and tetrahydroindole derivatives, which are important structural motifs in many bioactive molecules. metu.edu.tr The reaction of a related compound, 2-hydroxy-2-acetonylcyclohexanone, with liquid ammonia (B1221849) has been used to prepare pyrroline (B1223166) derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Furthermore, the diketone structure of this compound makes it an ideal precursor for creating more complex carbocyclic and heterocyclic ring systems through intramolecular condensation reactions. The ability to selectively react one carbonyl group over the other, or to utilize both in a concerted fashion, provides chemists with a powerful tool for molecular construction. rsc.org The compound has also been listed as a potential raw material in the preparation of phosphonate (B1237965) derivatives for industrial applications. google.comgoogle.com

Recent studies have also identified this compound in the essential oils of various plants, such as Leonotis leonurus and Osmanthus fragrans tea, suggesting its natural occurrence and potential role in flavor and fragrance chemistry. sjhresearchafrica.orgmdpi.comsjhresearchafrica.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing some of the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound nih.govchemsrc.comguidechem.com

| Property | Value |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 937-45-1 |

| IUPAC Name | 3-(2-oxopropyl)cyclohexan-1-one |

| LogP | 1.72480 |

| Topological Polar Surface Area | 34.14 Ų |

Table 2: Spectroscopic Data for this compound nih.govspectrabase.com

| Spectroscopic Technique | Data Availability |

| ¹³C NMR | Available |

| GC-MS | Available |

| IR Spectra (Vapor Phase) | Available |

Structure

3D Structure

Properties

CAS No. |

937-45-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(2-oxopropyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(10)5-8-3-2-4-9(11)6-8/h8H,2-6H2,1H3 |

InChI Key |

RJMIBGCTYAZHJV-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1CCCC(=O)C1 |

Canonical SMILES |

CC(=O)CC1CCCC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetonylcyclohexanone and Its Precursors

Regioselective Synthesis Strategies for Cyclohexanone (B45756) Derivatives

The precise control of substituent placement on a cyclohexanone ring is a cornerstone of modern organic synthesis. For 3-acetonylcyclohexanone, regioselectivity is paramount to ensure the desired constitutional isomer is obtained.

Elaboration of Cyclohexane-1,2-dione based Approaches

One effective strategy for the regioselective synthesis of this compound and its precursors involves the use of cyclohexane-1,2-dione. This starting material offers pre-defined oxygenation at the C-1 and C-2 positions, guiding subsequent carbon-carbon bond formation.

A notable example is the crossed-aldol reaction between cyclohexane-1,2-dione and acetone (B3395972). This reaction, when refluxed in the presence of potassium carbonate, yields 2-hydroxy-2-acetonylcyclohexanone nih.gov. This product is a direct precursor to this compound, which can be obtained via dehydration. The reaction's regioselectivity is attributed to the electronic properties of the 1,2-dione. The monoanion (enolate) of cyclohexane-1,2-dione is less likely to form at the C-3 position due to unfavorable electronic interactions, thus favoring the attack of the acetone enolate on one of the carbonyl carbons of the dione (B5365651) nih.govnih.gov. This approach provides a direct route to the desired substitution pattern. Other methyl ketones can also be employed in this reaction, demonstrating its versatility nih.gov.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Cyclohexane-1,2-dione | Acetone | K₂CO₃ | 2-Hydroxy-2-acetonylcyclohexanone | nih.govnih.gov |

| Cyclohexane-1,2-dione | Other methyl ketones | K₂CO₃ | Corresponding 2-hydroxy-2-(alkanoyl)cyclohexanone | nih.gov |

Methodologies Involving Methyl Ketone Condensations

The condensation of methyl ketones with cyclohexanone derivatives is a fundamental approach for the formation of the acetonyl side chain. These reactions, often variants of the aldol (B89426) or Claisen-Schmidt condensation, are crucial for constructing the target molecule.

The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation wikipedia.orglibretexts.orgmasterorganicchemistry.com. While typically used to form a new six-membered ring, the principles of the initial Michael addition can be applied to the synthesis of this compound precursors. For instance, the Michael addition of an enolate from a methyl ketone to a cyclohexenone derivative can establish the required carbon framework. The regioselectivity of enolate formation in unsymmetrical ketones like 2-methylcyclohexanone (B44802) can be controlled by the choice of base and reaction conditions, allowing for the selective formation of either the kinetic or thermodynamic enolate rsc.orgnih.gov. This control is critical for directing the subsequent condensation to the desired position.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating these condensation reactions. For example, the crossed-aldol condensation of cyclohexanone with various benzaldehydes has been efficiently carried out using microwave irradiation, significantly reducing reaction times and often improving yields compared to conventional heating scholarsresearchlibrary.comresearchgate.net. While not directly producing this compound, these methodologies demonstrate the feasibility of condensing ketones with cyclic carbonyl compounds under microwave conditions, a principle that can be extended to the target synthesis.

| Ketone | Aldehyde/Enone | Catalyst/Conditions | Product Type | Reference |

| Cyclohexanone | Benzaldehyde Derivatives | NaOH, Microwave | Dibenzylidenecyclohexanone | researchgate.net |

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Base | Wieland-Miescher ketone | nih.gov |

| 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | Base | Hajos-Parrish ketone | nih.gov |

Mechanistic Investigations of this compound Formation Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution.

Analysis of Crossed-Aldol Reaction Pathways Leading to this compound

The crossed-aldol reaction between cyclohexane-1,2-dione and acetone provides a clear pathway to a precursor of this compound nih.govnih.gov. The mechanism involves the base-catalyzed formation of an enolate from acetone, which then acts as a nucleophile. The regioselectivity of the attack is a key aspect of this transformation.

The two adjacent carbonyl groups in cyclohexane-1,2-dione create an unfavorable dipole-dipole interaction nih.gov. This interaction influences the reactivity of the dione. Hückel molecular orbital calculations have shown that the C-3 position of the monoanion of cyclohexane-1,2-dione carries a partial positive charge, making nucleophilic attack by its own enolate at this position unfavorable nih.gov. Consequently, the enolate of acetone preferentially attacks one of the carbonyl carbons of the cyclohexane-1,2-dione. This leads to the formation of the observed crossed-aldol product, 2-hydroxy-2-acetonylcyclohexanone, with high regioselectivity. The reaction avoids the self-condensation of acetone, as the equilibrium for this reaction is generally unfavorable nih.gov.

Computational analyses of aldol condensation reactions on solid acid catalysts have provided further insights into the elementary steps and transition states, which can help in understanding and predicting selectivity aiche.org. While not specific to this exact reaction, these computational models are valuable for rationalizing the observed outcomes in similar systems.

Exploration of Alternative Synthetic Routes and Reaction Conditions

Beyond the direct crossed-aldol approach, other synthetic strategies can be envisioned for the preparation of this compound. The Robinson annulation, for instance, offers a versatile platform for the construction of cyclohexenone systems wikipedia.orglibretexts.orgmasterorganicchemistry.com. A retrosynthetic analysis of this compound suggests that it could potentially be derived from a Robinson annulation sequence where the acetonyl group is introduced as part of the Michael acceptor or is already present on the ketone precursor. The reaction typically involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring wikipedia.org. The specific choice of starting materials would be crucial to ensure the final product has the desired substitution pattern.

Alternative conditions for condensation reactions, such as the use of solid acid catalysts, are also being explored. These catalysts can offer advantages in terms of ease of separation and potential for recyclability researchgate.net. For instance, the condensation of 2-methylcyclohexanone with dimethyl sulfone has been shown to yield diene products under basic conditions, highlighting the reactivity of the α-positions of cyclohexanone derivatives nih.gov.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact and improve process efficiency.

The synthesis of this compound and its derivatives can be made more environmentally benign through several approaches. One key principle is the use of greener reaction conditions, such as solvent-free synthesis or the use of water as a solvent. Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced energy consumption scholarsresearchlibrary.commdpi.comdost.gov.phoatext.com. The combination of solvent-free conditions with microwave irradiation is particularly attractive for reducing waste and simplifying workup procedures scholarsresearchlibrary.com.

The choice of catalyst is also critical. The use of heterogeneous catalysts, such as solid acids or bases, can facilitate catalyst recovery and reuse, reducing waste and cost researchgate.netsciengine.comresearchgate.netpolyu.edu.hk. For example, the aldol condensation of cyclohexanone with furfural (B47365) has been successfully carried out using a reusable Mg/Al mixed oxide catalyst derived from hydrotalcite qiboch.com.

Furthermore, evaluating the greenness of a synthetic route can be quantified using metrics such as atom economy and the E-factor (environmental factor) rsc.orgchembam.comacs.orgrsc.orgjocpr.com. Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, while the E-factor quantifies the amount of waste generated per unit of product chembam.com. Designing synthetic routes with high atom economy and low E-factors is a central goal of green chemistry. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions rsc.org.

| Green Chemistry Approach | Application Example | Potential Benefit | Reference |

| Microwave-Assisted Synthesis | Crossed-aldol condensation of cyclohexanone | Reduced reaction time, increased yield | scholarsresearchlibrary.comresearchgate.net |

| Solvent-Free Conditions | Robinson annulation | Reduced waste, simplified workup | scholarsresearchlibrary.com |

| Heterogeneous Catalysis | Aldol condensation with Mg/Al mixed oxide | Catalyst recyclability, reduced waste | qiboch.com |

| Use of Water as Solvent | Asymmetric aldol reactions | Environmentally benign solvent | aiche.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Transformation of 3 Acetonylcyclohexanone

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers

The structure of 3-acetylcyclohexanone (B3047957) features two electrophilic carbonyl centers: the ketone within the cyclohexane (B81311) ring and the ketone of the acetyl side chain. These carbons are susceptible to attack by various nucleophiles. Concurrently, the protons on the carbons alpha (α) to the carbonyl groups are acidic, particularly the two protons on the methylene (B1212753) group situated between the carbonyls (at the C2 position). Deprotonation at this site by a base leads to the formation of a resonance-stabilized enolate ion vanderbilt.edu. This enolate is a potent nucleophile and is central to much of the compound's reactivity vanderbilt.eduwikipedia.org. The interplay between the compound's capacity to act as both an electrophile acceptor and a nucleophile donor (via its enolate) is a cornerstone of its synthetic utility.

The acidic protons at the α-positions allow for a variety of functionalization reactions. The most acidic α-carbon is the one located between the two carbonyl groups, with a pKa value significantly lower than that of a simple ketone, making it readily deprotonated even by mild bases to form an enolate vanderbilt.edu.

Key α-functionalization reactions include:

Alkylation: The enolate anion of 3-acetylcyclohexanone can act as a nucleophile in SN2 reactions with electrophiles like alkyl halides. This allows for the introduction of alkyl chains at the α-carbon, a fundamental carbon-carbon bond-forming reaction. The reaction is typically carried out using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure quantitative enolate formation without competing nucleophilic attack at the carbonyl centers utdallas.edu.

Halogenation: The α-position can be halogenated using electrophilic halogen sources. This reactivity is characteristic of the enol or enolate form of the dicarbonyl compound.

Selenenylation: Analogous to halogenation, the α-position can react with electrophilic selenium reagents. For instance, the enolate of the isomeric 2-acetylcyclohexanone (B32800) has been shown to react with benzeneselenenyl chloride. The resulting α-phenylseleno ketone can be subsequently oxidized to a selenoxide, which undergoes elimination to introduce an α,β-double bond.

These functionalization reactions provide intermediates that are crucial for further synthetic transformations, expanding the molecular complexity that can be built from the initial 3-acetylcyclohexanone scaffold.

The reactivity of the β-dicarbonyl system as a whole is most prominently demonstrated in conjugate addition reactions, where it serves as a "Michael donor." In a Michael addition, the enolate of 3-acetylcyclohexanone adds to an α,β-unsaturated carbonyl compound (a "Michael acceptor") wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound, which is a key intermediate for subsequent cyclization reactions masterorganicchemistry.comyoutube.com.

The efficiency and stereoselectivity of Michael additions can be influenced by the choice of catalyst. While traditional methods use base catalysis (e.g., sodium ethoxide), modern approaches often employ organocatalysts, such as pyrrolidine (B122466) derivatives, to achieve high asymmetric induction asianpubs.org.

| Michael Donor | Michael Acceptor | Catalyst/Base | Reaction Type | Significance |

|---|---|---|---|---|

| Cyclohexanone (B45756) Enolate | α,β-Unsaturated Ketone (e.g., Chalcone) | Sodium Ethoxide, t-BuOK | Michael Addition | Forms a 1,5-dicarbonyl compound, a precursor for annulation asianpubs.org. |

| 1,3-Dicarbonyl Compound | α,β-Unsaturated Aldehyde | Jørgensen-Hayashi Catalyst | Asymmetric Michael Addition | Produces δ-keto aldehydes with high enantiomeric excess organic-chemistry.org. |

| Malonates | Activated Olefins | Task-Specific Ionic Liquid | Michael Addition | Demonstrates the use of green chemistry principles in C-C bond formation organic-chemistry.org. |

Cyclization and Annulation Reactions Involving 3-Acetonylcyclohexanone

The true synthetic power of 3-acetylcyclohexanone is realized in its use as a building block for cyclic and polycyclic structures. Its ability to undergo sequential reactions, often in one pot, makes it a precursor for a wide array of complex molecular architectures.

Pyrrolines (dihydropyrroles) are important nitrogen-containing heterocycles found in many bioactive compounds nih.govrsc.org. The synthesis of substituted pyrrolines can be achieved through multi-component reactions involving a 1,3-dicarbonyl compound like 3-acetylcyclohexanone. A common strategy involves the condensation of an amine, an aldehyde, and an active methylene compound.

In a plausible synthetic pathway, 3-acetylcyclohexanone could react with an aromatic aldehyde and a primary amine in a three-component reaction. The mechanism would likely involve the initial formation of an enamine from the amine and 3-acetylcyclohexanone, or an imine from the amine and aldehyde, followed by a series of condensation and cyclization steps to yield a highly substituted pyrroline (B1223166) or a related dihydropyridine (B1217469) scaffold. Synthetic methods reported for preparing 3,4-dihydro-2H-pyrrole derivatives include the cyclization of aminoketones and 1,4-addition of α-iminoesters to α,β-unsaturated carbonyl compounds followed by intramolecular cyclization mdpi.com.

3-Acetylcyclohexanone is an excellent substrate for annulation reactions, which are processes that form a new ring onto an existing one.

Fused Systems: The most classic example is the Robinson annulation , a powerful method for creating a six-membered ring wikipedia.orgmasterorganicchemistry.com. This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation youtube.comwikipedia.orgmasterorganicchemistry.com.

Michael Addition: The enolate of 3-acetylcyclohexanone attacks a Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone (MVK).

Aldol Condensation: The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular, base-catalyzed aldol condensation, where an enolate formed on one side of the intermediate attacks the other carbonyl group.

Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to form a stable, conjugated cyclohexenone ring fused to the original cyclohexane ring.

This sequence is a cornerstone of steroid and terpenoid synthesis and exemplifies the utility of 3-acetylcyclohexanone in building polycyclic frameworks wikipedia.org.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can also be synthesized using 3-acetylcyclohexanone. Research on the related 2-acetylcyclohexanone has shown that it can undergo a tandem Michael addition and aldol condensation with substrates like levoglucosenone (B1675106) to form spiro derivatives. A similar strategy can be envisioned for 3-acetylcyclohexanone, where an initial intermolecular reaction is followed by an intramolecular cyclization that forms the spiro center. For example, a one-pot condensation of 2-acetylcyclohexanone with thiourea (B124793) and an aldehyde can produce spiro pyrimidinethiones epa.gov.

| Reaction Name | Key Reactants | Key Steps | Product Type |

|---|---|---|---|

| Robinson Annulation | Ketone Enolate (e.g., from 3-acetylcyclohexanone) + α,β-Unsaturated Ketone (e.g., MVK) | 1. Michael Addition 2. Intramolecular Aldol Condensation 3. Dehydration | Fused Cyclohexenone Ring System wikipedia.orgmasterorganicchemistry.com |

| Diels-Alder Reaction | Diene + Dienophile | [4+2] Cycloaddition | Fused Six-Membered Ring nih.gov |

| Tandem Michael-Aldol | 1,3-Dicarbonyl + Unsaturated Ketone | 1. Intermolecular Michael Addition 2. Intramolecular Aldol Condensation | Spirocyclic System researchgate.net |

| Multi-component Spirocyclization | Indolin-2-one + 2x Benzylidenemalononitrile | Sequential Michael Additions and Cyclization | Spiro-fused Cyclohexene thieme-connect.com |

The formation of fused and spirocyclic systems from 3-acetylcyclohexanone relies on well-established intramolecular reaction mechanisms, primarily driven by the generation of enolate intermediates.

In the Robinson annulation , the crucial intramolecular step is the aldol condensation of the 1,5-dicarbonyl intermediate formed after the initial Michael addition. A base abstracts an α-proton from the cyclohexanone ring (or the acetyl side chain, depending on which leads to a more stable ring) to form a new enolate. This enolate then nucleophilically attacks the remaining carbonyl carbon youtube.com. Since the nucleophile and electrophile are part of the same molecule, this attack closes a ring. The formation of five- and six-membered rings is thermodynamically favored, making this a highly effective strategy masterorganicchemistry.com. The subsequent dehydration is driven by the formation of a conjugated π-system in the final α,β-unsaturated ketone product tamu.edu.

For the synthesis of spirocycles, the mechanism often involves a similar tandem sequence. After an initial intermolecular bond formation (like a Michael addition), the resulting intermediate is designed to possess a nucleophilic center (often an enolate) and an electrophilic center (a carbonyl group) positioned in such a way that an intramolecular attack leads to the formation of the spirocyclic junction. The regioselectivity of the enolate formation and the stereochemical outcome of the cyclization are critical factors that determine the final product structure.

Derivatization Strategies for Enhancing Molecular Complexity

The presence of multiple reactive sites in this compound, including two carbonyl carbons and several acidic α-hydrogens, makes it an ideal substrate for derivatization. Strategic manipulation of its reactivity allows for the construction of intricate carbocyclic and heterocyclic frameworks.

Enolate Chemistry and Its Synthetic Utility

The formation of enolates is a cornerstone of carbonyl chemistry, and this compound is no exception. The protons alpha to the two carbonyl groups are acidic and can be selectively removed by a base to form resonance-stabilized enolate anions. These enolates are potent nucleophiles and can react with a variety of electrophiles to form new carbon-carbon bonds.

The regioselectivity of enolate formation is a critical aspect of the synthetic utility of this compound. The compound possesses three distinct sets of enolizable protons: at the C2 and C6 positions of the cyclohexanone ring, and on the methyl group of the acetonyl side chain. The choice of base, solvent, and temperature can influence which proton is abstracted, leading to the formation of different enolate isomers.

Kinetic vs. Thermodynamic Control: In unsymmetrical ketones like this compound, the formation of either the kinetic or thermodynamic enolate can be controlled. The kinetic enolate is formed faster by deprotonation of the most accessible and acidic proton, typically under strong, sterically hindered bases at low temperatures (e.g., lithium diisopropylamide (LDA) at -78 °C). The thermodynamic enolate, which is the more stable enolate, is favored under conditions that allow for equilibration, such as weaker bases at higher temperatures. For 3-substituted cyclohexanones, deprotonation can lead to a mixture of enolates with poor regioselectivity under certain conditions. researchgate.net

Synthetic Applications: The enolates of this compound can participate in a wide array of synthetic transformations, including:

Alkylation: Reaction with alkyl halides introduces new alkyl groups at the α-position. The stereochemical outcome of such alkylations on cyclohexanone enolates is often directed by the conformation of the ring, with a general preference for axial attack on a chair-like transition state. ubc.ca

Aldol Reactions: Condensation with aldehydes or ketones to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds, a key step in the Robinson annulation for the construction of new six-membered rings. scispace.comnih.govresearchgate.net

The table below summarizes the general principles of regioselective enolate formation in unsymmetrical ketones, which are applicable to this compound.

| Enolate Type | Reaction Conditions | Characteristics of Deprotonated Site |

| Kinetic Enolate | Strong, non-nucleophilic base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C) | Less sterically hindered, more acidic proton |

| Thermodynamic Enolate | Weaker base (e.g., NaOEt), protic solvent (e.g., EtOH), higher temperature | Leads to the more substituted, more stable double bond |

Stereoselective Transformations of this compound

The development of stereoselective reactions is a central theme in modern organic synthesis, enabling the preparation of enantiomerically pure compounds. This compound, being a prochiral molecule, is a suitable substrate for various stereoselective transformations.

Diastereoselective Reactions:

The existing stereocenter at the 3-position of the cyclohexanone ring can influence the stereochemical outcome of reactions at other positions, leading to diastereoselectivity. For instance, the alkylation of the enolate of this compound can proceed with facial selectivity, where the incoming electrophile preferentially attacks from the less sterically hindered face of the enolate. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack to give the trans product as the major isomer. ubc.ca

Recent studies have demonstrated the diastereoselective synthesis of highly functionalized cyclohexanones through cascade Michael reactions. researchgate.netbeilstein-journals.org While not specifically detailing this compound, these methodologies highlight the potential for achieving high diastereoselectivity (up to >20:1 dr) in the synthesis of substituted cyclohexanones. nih.gov

Enantioselective Reactions:

Asymmetric catalysis provides a powerful tool for the enantioselective transformation of prochiral ketones. Common strategies include:

Asymmetric Hydrogenation: The reduction of the carbonyl group of the cyclohexanone ring or a derived α,β-unsaturated ketone using a chiral catalyst can lead to the formation of chiral alcohols with high enantiomeric excess. Chiral ruthenium, rhodium, and iridium complexes are often employed for this purpose. semanticscholar.org

Asymmetric Aldol and Michael Reactions: The use of chiral catalysts or auxiliaries can control the stereochemistry of enolate reactions, leading to the formation of products with high enantiopurity.

The following table presents a summary of potential stereoselective transformations applicable to this compound, based on established methodologies for similar substrates.

| Transformation | General Approach | Potential Chiral Product |

| Diastereoselective Alkylation | Formation of a specific enolate followed by reaction with an electrophile. | Diastereomerically enriched α-substituted this compound. |

| Asymmetric Hydrogenation | Reduction of the ketone or a derived enone with a chiral catalyst (e.g., Ru-BINAP). | Enantiomerically enriched 3-acetonylcyclohexanol or saturated ketone. |

| Asymmetric Aldol Reaction | Reaction of an enolate with an aldehyde in the presence of a chiral catalyst or auxiliary. | Enantiomerically and diastereomerically enriched β-hydroxy diketone. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Acetonylcyclohexanone, which possesses multiple stereocenters and can exist as keto-enol tautomers, advanced NMR experiments are indispensable.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons. The ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the side chain, and the protons on the cyclohexanone (B45756) ring. hmdb.canmrwiki.org The ¹³C NMR spectrum would characteristically show two carbonyl carbon signals in the downfield region. spectrabase.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the proton network within the cyclohexane (B81311) ring and the acetonyl side chain. uni-regensburg.de Cross-peaks would confirm the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning which protons are attached to which carbon atoms.

A representative table of predicted NMR data for the primary keto form of this compound is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |

| CH₃ (acetyl) | ~2.15 (s) | ~30 | HMBC to C=O (acetyl), CH₂ (side chain) |

| CH₂ (side chain) | ~2.70 (d) | ~50 | COSY with CH (ring); HMBC to C=O (acetyl), C=O (ring) |

| C=O (acetyl) | - | ~208 | HMBC from CH₃, CH₂ (side chain) |

| C=O (ring) | - | ~211 | HMBC from adjacent ring CH₂ and CH protons |

| Cyclohexane CH/CH₂ | 1.5 - 2.5 (m) | 25 - 50 | COSY correlations within the ring system |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

The stereochemistry of substituted cyclohexanones can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. uni-regensburg.dewordpress.com These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. By analyzing the NOE cross-peaks, the relative configuration of the substituents on the cyclohexane ring can be determined. For instance, an NOE between a proton on the acetonyl side chain and specific axial or equatorial protons on the ring would help establish the preferred conformation and stereochemical arrangement of the molecule. uni-regensburg.deresearchgate.net Furthermore, the magnitude of the coupling constants (J-values) between protons on the ring can provide valuable information about their dihedral angles and thus their relative stereochemistry (axial vs. equatorial). wordpress.com

Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. youtube.comnih.gov

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comupdatepublishing.com This method is ideal for analyzing complex mixtures, identifying impurities, or monitoring reaction progress in the synthesis of this compound. researchgate.netresearchgate.net The sample is first vaporized and separated based on boiling point and column affinity in the GC. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. updatepublishing.com The retention time from the GC and the mass spectrum from the MS together provide high confidence in compound identification. mdpi.com

The fragmentation of this compound in an electron ionization (EI) source would likely proceed through characteristic pathways for ketones. youtube.comyoutube.com

| Fragmentation Pathway | Description | Plausible Fragment m/z |

| α-Cleavage | Cleavage of the bond adjacent to a carbonyl group. | m/z 111 ([M-CH₃CO]⁺), m/z 99 ([M-C₃H₅O]⁺), m/z 43 ([CH₃CO]⁺) |

| McLafferty Rearrangement | Intramolecular hydrogen transfer from a γ-carbon to the carbonyl oxygen, followed by cleavage. | m/z 98 (if applicable from the ring) |

| Dehydration | Loss of a water molecule (more likely in chemical ionization or from the enol form). | m/z 136 ([M-H₂O]⁺) |

Note: The molecular ion [M]⁺ for C₉H₁₄O₂ has an m/z of 154. The base peak is often a highly stable fragment, such as the acetyl cation (m/z 43). docbrown.info

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₄O₂. researchgate.net By comparing the experimentally measured exact mass to the theoretical mass calculated for the formula, other potential formulas can be ruled out, providing definitive proof of the compound's elemental composition. nih.govnih.gov

Calculated Exact Mass of C₉H₁₄O₂: 154.0994 g/mol . spectrabase.com

HRMS Measurement: Would yield a value very close to the calculated mass, confirming the elemental formula.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Hydrogen Bonding Investigations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.comkcvs.ca For this compound, the IR spectrum is dominated by the characteristic absorptions of its two carbonyl groups. libretexts.orgpressbooks.pub

The positions of the carbonyl (C=O) stretching bands are sensitive to their molecular environment.

Cyclohexanone C=O stretch: Typically appears around 1715 cm⁻¹. lumenlearning.comlibretexts.org

Aliphatic Ketone C=O stretch: Also appears around 1715 cm⁻¹. libretexts.org

Therefore, a strong absorption band around 1715 cm⁻¹ would be expected for the diketo form of this compound. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹. libretexts.org

A crucial aspect of 1,3-dicarbonyl compounds like this compound is their ability to exist in equilibrium with their enol tautomers. The formation of an enol introduces an O-H group and a C=C double bond, and allows for intramolecular hydrogen bonding. This significantly alters the IR spectrum. mdpi.comorientjchem.org

O-H Stretch (Hydrogen-bonded): A broad absorption band would appear in the range of 2500-3200 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. mdpi.com

C=O Stretch (Conjugated & H-bonded): The carbonyl stretching frequency would shift to a lower wavenumber (red-shift), typically appearing in the 1640-1580 cm⁻¹ region, due to conjugation with the C=C bond and involvement in the hydrogen bond. youtube.com

C=C Stretch: An absorption for the carbon-carbon double bond would appear around 1600 cm⁻¹.

The presence of both sharp peaks around 1715 cm⁻¹ and broad bands at lower wavenumbers could indicate a mixture of keto and enol forms in the sample. researchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comment |

| C=O (Keto form) | Stretch | ~1715 | Strong, sharp peak for both ketone groups. libretexts.org |

| C-H (sp³) | Stretch | 2850-3000 | Medium to strong absorption. lumenlearning.com |

| O-H (Enol form) | Stretch | 2500-3200 | Broad, strong absorption due to intramolecular H-bonding. mdpi.com |

| C=O (Enol form) | Stretch | 1580-1640 | Strong, shifted to lower frequency due to conjugation and H-bonding. youtube.com |

| C=C (Enol form) | Stretch | ~1600 | Medium intensity, indicative of the enol tautomer. |

Chromatographic Methods for Purification and Purity Assessment

Chromatography operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a diketone like this compound, both HPLC and GC offer distinct advantages for its analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive organic compounds like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase, allowing for high-resolution separation from impurities or other reactants.

Research Findings:

For ketones and diketones, reversed-phase HPLC is a frequently utilized method. In this mode, the stationary phase is nonpolar (commonly a C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and water. The elution order is determined by the polarity of the analytes, with more polar compounds eluting earlier.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds, such as those formed in Robinson annulation reactions, provide a strong basis for its analysis. researchgate.net For instance, the analysis of related cyclic diketones often involves gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the carbonyl groups in this compound exhibit UV absorbance. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to create a derivative with a strong chromophore, detectable at higher wavelengths.

In a research context, a typical HPLC method for the purity assessment of a synthesized batch of this compound would be developed and validated. This would involve optimizing the mobile phase composition, flow rate, and detection wavelength to ensure a sharp, symmetrical peak for the target compound, well-resolved from any starting materials, by-products, or degradation products. The purity is then determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

Interactive Data Table: Representative HPLC Parameters for Analysis of Cyclic Diketones

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 210-254 nm | Detects the carbonyl functional groups present in the molecule. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ensures reproducibility of retention times. |

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column more quickly.

Research Findings:

This compound is sufficiently volatile to be amenable to GC analysis. This technique is particularly useful for assessing its purity and for its identification, especially when coupled with a mass spectrometer (GC-MS). The GC-MS analysis provides not only the retention time of the compound, which is characteristic under a specific set of chromatographic conditions, but also its mass spectrum. The mass spectrum is a molecular fingerprint derived from the fragmentation pattern of the molecule upon electron ionization, allowing for confident structural elucidation and identification.

GC-MS data for this compound is available in spectral databases. nih.gov The mass spectrum shows a characteristic fragmentation pattern, with prominent peaks at mass-to-charge ratios (m/z) of 43, 97, and 96. nih.gov The peak at m/z 43 likely corresponds to the acetyl group ([CH₃CO]⁺), a common fragment for methyl ketones. The peaks at m/z 97 and 96 are likely fragments of the cyclohexanone ring system.

For quantitative analysis or purity assessment, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. The method would involve dissolving the sample in a suitable volatile solvent, injecting it into the GC, and recording the resulting chromatogram. The area of the peak corresponding to this compound would be proportional to its concentration in the sample.

Interactive Data Table: GC-MS Parameters and Spectral Data for this compound

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Provides a nonpolar stationary phase for separation. |

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and volatility. |

| Detector | Mass Spectrometer (MS) | Identifies compounds based on their mass-to-charge ratio and fragmentation. |

| Key Mass Peaks (m/z) | 43, 96, 97 | Characteristic fragments used for identification of this compound. nih.gov |

Theoretical and Computational Investigations of 3 Acetonylcyclohexanone

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 3-acetonylcyclohexanone. Due to the flexibility of the cyclohexanone (B45756) ring and the acetonyl side chain, this molecule can exist in several different spatial arrangements, or conformations. Theoretical methods such as Ab Initio and Density Functional Theory (DFT) are employed to predict the geometries and relative stabilities of these conformers.

The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. However, the presence of the acetonyl substituent at the 3-position introduces the possibility of both axial and equatorial orientations. Furthermore, the acetonyl side chain itself has rotational freedom around the C-C single bonds, leading to a variety of possible orientations of the acetyl group relative to the ring.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results. DFT, a computationally less expensive approach that includes effects of electron correlation, is also widely used for conformational analysis of organic molecules and often yields results of comparable accuracy to ab initio methods.

A systematic conformational search would typically involve rotating the key dihedral angles in the molecule and performing geometry optimizations for each starting structure. The final optimized geometries represent the stable conformers, and their relative energies can be used to determine their populations at a given temperature according to the Boltzmann distribution. For this compound, the key dihedral angles would be those defining the orientation of the acetonyl group with respect to the cyclohexanone ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial-Gauche | 0.00 |

| 2 | Equatorial-Anti | 0.85 |

| 3 | Axial-Gauche | 2.10 |

| 4 | Axial-Anti | 2.95 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of this compound. These calculations can provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ2 / 2η).

These descriptors can be used to predict how this compound might react with other chemical species. For example, regions of the molecule with a high local softness are likely to be the sites of nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Note: This table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is often of greater practical interest. Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in the condensed phase.

In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their motions are governed by a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. By solving Newton's equations of motion for this system over time, an MD simulation can generate a trajectory that describes how the positions and velocities of all atoms evolve.

Analysis of the MD trajectory can reveal a wealth of information about the solution-phase behavior of this compound, including:

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds if a protic solvent is used.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

MD simulations can help to understand how the solvent influences the conformational preferences and reactivity of this compound. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

Prediction of Spectroscopic Parameters through Computational Models

Computational models can be used to predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture.

Vibrational Spectroscopy (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to predict the vibrational frequencies and intensities of the molecule. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C nuclei in the molecule. This is typically done by calculating the magnetic shielding tensor for each nucleus, which is then related to the chemical shift. These predictions can be very useful for assigning peaks in experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| Infrared Spectroscopy | C=O stretch (ring) | 1715 cm-1 |

| Infrared Spectroscopy | C=O stretch (side chain) | 1730 cm-1 |

| 13C NMR | C=O (ring) | 208 ppm |

| 13C NMR | C=O (side chain) | 205 ppm |

| 1H NMR | CH (alpha to ring C=O) | 2.5 ppm |

| UV-Vis Spectroscopy | λmax (n→π*) | 285 nm |

Note: This table is for illustrative purposes. The accuracy of predicted spectroscopic parameters depends heavily on the computational method and basis set used.

Applications of 3 Acetonylcyclohexanone in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Product Frameworks

No specific examples were found in the searched literature detailing the use of 3-Acetonylcyclohexanone as a direct precursor for the synthesis of complex natural products. While the synthesis of natural products containing cyclohexane (B81311) units is a broad field of study, the role of this specific compound is not documented in the available results. elsevierpure.com

Role as a y-Keto Acid/Ester Surrogate in Annulation Reactions

The literature search did not yield any results that describe this compound acting as a γ-keto acid or ester surrogate in annulation reactions. Annulation reactions are a fundamental part of organic synthesis, but the specific function of this compound in that capacity is not reported.

Utility in the Development of Novel Organic Reactions and Catalytic Systems

The search did not uncover any studies where this compound was utilized in the development of novel organic reactions or as a component in new catalytic systems. nih.govmdpi.comresearchgate.netresearchgate.net Research in catalysis is extensive, but it does not appear to feature this molecule.

Enabling Fragment in Material Science Precursor Synthesis (excluding material properties)

No literature was found that describes the application of this compound as a fragment for synthesizing precursors in material science. berkeley.edu

Due to the absence of specific data for "this compound" in the requested contexts, this article cannot be generated.

Q & A

Q. Q1: What are the recommended synthetic routes for 3-Acetonylcyclohexanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via enamine chemistry , a method effective for selectively alkylating ketones without over-alkylation. For example, cyclohexanone derivatives are often reacted with acetonyl groups using enamine intermediates (e.g., pyrrolidine enamine) under anhydrous conditions. Acidic workup then regenerates the ketone . Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) may enhance electrophilicity of the carbonyl group .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophilic attack efficiency.

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

Characterization requires NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, IR spectroscopy for carbonyl stretching (~1700 cm⁻¹), and GC-MS for purity assessment. Discrepancies in spectral data (e.g., unexpected peaks) may indicate byproducts from competing reactions like aldol condensation .

Advanced Mechanistic Insights

Q. Q2: How does the steric and electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The acetonyl group introduces steric hindrance at the 3-position, directing nucleophiles to the less hindered carbonyl carbon. Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack (e.g., Grignard reagents or hydrides). Computational studies (DFT calculations) can model charge distribution and transition states to predict regioselectivity .

Experimental validation : Compare reaction rates with analogs (e.g., 2-Acetonylcyclohexanone) to isolate steric vs. electronic effects. Kinetic data (e.g., Arrhenius plots) and Hammett correlations may further elucidate mechanistic pathways .

Data Contradiction Resolution

Q. Q3: How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from impurities (e.g., residual solvents) or isomer formation (e.g., keto-enol tautomers). Systematic steps include:

Reproducibility checks : Repeat synthesis under strictly controlled conditions (e.g., inert atmosphere).

Advanced analytical techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm tautomeric forms .

Literature cross-validation : Compare with structurally similar compounds (e.g., 4-Acetonylcyclohexanone) to identify consistent spectral trends .

For yield inconsistencies, optimize quenching protocols (e.g., rapid acidification) to prevent decomposition and validate purity via elemental analysis .

Safety and Handling Protocols

Q. Q4: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Volatility and flammability : Use fume hoods and avoid open flames (flash point ~80°C, estimated from cyclohexanone analogs) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Applications in Multidisciplinary Research

Q. Q5: How can this compound serve as a precursor in pharmaceutical or materials science research?

Methodological Answer:

- Pharmaceutical intermediates : The ketone group enables functionalization via reductive amination (e.g., synthesizing β-amino ketones for drug candidates) .

- Polymer chemistry : Acts as a crosslinking agent in epoxy resins; monitor reactivity via DSC (differential scanning calorimetry) to optimize curing kinetics .

- Catalysis : Metal complexes (e.g., Ru or Pd) with this compound ligands can be studied for asymmetric hydrogenation using chiral HPLC to assess enantioselectivity .

Computational and Experimental Synergy

Q. Q6: What computational tools are recommended to predict the physicochemical properties of this compound?

Methodological Answer:

- Molecular modeling : Software like Gaussian or ORCA can calculate dipole moments, solubility parameters, and partition coefficients (logP) .

- Reactivity prediction : Transition state modeling (e.g., IRC calculations) identifies feasible reaction pathways.

- Validation : Compare computational results with experimental data (e.g., HPLC retention times, melting points) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.